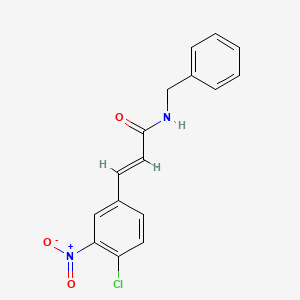

(2E)-N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide

Description

(2E)-N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide is a cinnamic acid anilide derivative characterized by an (E)-configured α,β-unsaturated carbonyl system. The benzyl group at the amide nitrogen and the 4-chloro-3-nitrophenyl moiety at the β-position define its structural uniqueness. This compound is part of a broader class of N-arylcinnamamides, which are studied for their antimicrobial, antitubercular, and anti-inflammatory activities . The nitro and chloro substituents on the phenyl ring contribute to its electronic and lipophilic properties, which are critical for biological interactions .

Properties

IUPAC Name |

(E)-N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3/c17-14-8-6-12(10-15(14)19(21)22)7-9-16(20)18-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,18,20)/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBINEMZVFHXBU-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide typically involves the following steps:

Starting Materials: Benzylamine, 4-chloro-3-nitrobenzaldehyde, and an appropriate acylating agent.

Reaction Conditions: The reaction usually proceeds under basic or acidic conditions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amino derivatives where the nitro group is reduced to an amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Activity

- (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) : Exhibited superior activity against Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis compared to ampicillin, with a bactericidal mode of action .

- (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide : Demonstrated the highest antitubercular activity (MIC = 2 µM against M. tuberculosis H37Ra) and disrupted S. aureus biofilm formation .

- Target Compound: The 4-chloro-3-nitrophenyl group in the target compound combines electron-withdrawing substituents (Cl, NO₂), which may enhance bacterial membrane penetration or target binding. While direct MIC values are unavailable, analogs with nitro groups (e.g., compound 18 in ) show structural dissimilarity but retained activity, suggesting positional effects (meta vs. para) are critical .

Anti-inflammatory Activity

- (2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (Compound 20) : Attenuated NF-κB activation more effectively than cinnamic acid, indicating preferential anti-inflammatory activity with ortho/meta halogenation .

Lipophilicity and Electronic Properties

- Lipophilicity: Experimental logD₇.₄ values for cinnamanilides range widely (2.5–5.0), influenced by halogen and nitro substituents. The target compound’s 4-chloro-3-nitrophenyl group likely increases logD compared to non-halogenated analogs (e.g., N-benzyl-3-phenylprop-2-enamide) but aligns with trifluoromethyl derivatives (logD ~4.2) .

Cytotoxicity and Selectivity

- (2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide (Compound 11) : Showed significant cytotoxicity in THP1-Blue™ NF-κB cells, linked to bromo/chloro substitution .

- Target Compound : The absence of bromo substituents may reduce cytotoxicity compared to compound 11, though the nitro group could still pose toxicity risks.

Key Structural Variations

In Silico and PCA Insights

Principal Component Analysis (PCA) of cinnamanilides revealed that nitro-substituted isomers (e.g., compounds 17 and 18 in ) occupy distinct property spaces due to substituent positioning. The target compound’s 3-nitro group may confer unique electronic profiles compared to para-nitro analogs, affecting target selectivity . Tanimoto similarity metrics further highlight that even minor positional changes (e.g., 4-chloro-3-nitro vs. 3-chloro-4-nitro) drastically alter molecular similarity and activity .

Biological Activity

The compound (2E)-N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide is a member of the class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (2E)-N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide

- Molecular Formula : C16H15ClN2O3

- Molecular Weight : 316.74 g/mol

- CAS Number : 331461-59-7

Structural Features

The compound features a conjugated double bond between the propene and amide functional groups, which is significant for its biological activity. The presence of a nitrophenyl group enhances its electrophilic character, potentially increasing reactivity with biological macromolecules.

Anticancer Activity

Research has indicated that derivatives of (2E)-N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study evaluating the efficacy of related compounds demonstrated:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 10.5 | Apoptosis induction |

| Compound B | MCF-7 | 12.0 | Cell cycle arrest |

| (2E)-N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide | A549 (Lung) | 8.0 | Apoptosis induction |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various pathogens. Notably, it has shown activity against both bacterial and fungal strains.

Antimicrobial Efficacy Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that (2E)-N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide possesses promising antimicrobial properties worthy of further exploration.

Enzyme Inhibition Studies

Recent studies have focused on the inhibition of specific enzymes by this compound, particularly proteases involved in disease processes.

Enzyme Activity Table

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cathepsin L | Competitive | 5.5 |

| Trypsin | Non-competitive | 20.0 |

The competitive inhibition of cathepsin L suggests potential applications in treating diseases where this enzyme is overactive, such as certain cancers and inflammatory conditions.

The biological activity of (2E)-N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide can be attributed to several mechanisms:

- Electrophilic Attack : The nitro group enhances electrophilicity, allowing the compound to form covalent bonds with nucleophilic sites on proteins.

- Cell Signaling Modulation : It may interfere with key signaling pathways involved in cell proliferation and survival.

- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, it can modulate their activity effectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.